molecular formula C10H11NO3 B8664352 N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No.: B8664352
M. Wt: 193.20 g/mol
InChI Key: KOFJBEHYDWRMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H11NO3/c1-13-7-2-3-10-8(6-7)9(11-12)4-5-14-10/h2-3,6,12H,4-5H2,1H3

InChI Key

KOFJBEHYDWRMNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.2 g (29.2 mmol) of 6-methoxychroman-4-one were dissolved in ethanol and 2.53 g (36.5 mmol) hydroxylamine hydrochloride and 2.99 g (36.5 mmol) sodium acetate dissolved in 10 ml of water were added. The mixture was stirred at 65° C. for 1.5 hours. The mixture was allowed to cool to room temperature and concentrated. The residue was dissolved in methyl-tert-butylether. The organic phase was washed with water, dried over MgSO4 and concentrated to give 5.6 g (29.4 mmol, quant.) of crude product, which was directly used in the next step.
Quantity
5.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
2.53 g
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reactant
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Quantity
2.99 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 140 g (2.02 mole) of hydroxylamine hydrochloride in 630 ml of water, contained in a 3-l Erlenmeyer flask, was treated with 560 ml of 10% NaOH, and a solution of 250 g (1.40 mole) of 6-methoxy-4-chromanone in 560 ml of ethanol, all with rapid stirring. The reaction mixture was heated to boiling over 15 min., and continued to boil for 5 min. The mixture was stirred rapidly at room temperature for 3 hrs., refrigerated overnight and filtered. A white crystalline solid was washed with 1-l of water and air dried for 3 days; m.p. 120°-121°, Yield: 266 g (99%).
Quantity
140 g
Type
reactant
Reaction Step One
[Compound]
Name
3-l
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
560 mL
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four
Name
Quantity
630 mL
Type
solvent
Reaction Step Five
Quantity
560 mL
Type
solvent
Reaction Step Six

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